3-(2-Methylmorpholino)aniline
Description
Properties
CAS No. |
1152587-85-3 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.262 |
IUPAC Name |
3-(2-methylmorpholin-4-yl)aniline |
InChI |
InChI=1S/C11H16N2O/c1-9-8-13(5-6-14-9)11-4-2-3-10(12)7-11/h2-4,7,9H,5-6,8,12H2,1H3 |
InChI Key |
JPNMHWRXMBSIOS-UHFFFAOYSA-N |
SMILES |
CC1CN(CCO1)C2=CC(=CC=C2)N |
Synonyms |
3-(2-Methyl-4-morpholinyl)-benzenamine; 3-(2-Methylmorpholin-4-yl)aniline |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Methylmorpholino Aniline and Analogous Structures
Direct Synthesis Approaches
Direct synthesis focuses on the formation of the aniline (B41778) core and the introduction of the substituted morpholine (B109124) ring.
The formation of the aniline skeleton is a foundational step in organic synthesis. Classical methods often involve the reduction of nitroarenes or the amination of aryl halides. Modern techniques have expanded this toolbox considerably.
Transition-metal-catalyzed cross-coupling reactions are now among the most established methods for arylamine synthesis. acs.org These reactions, however, necessitate the pre-functionalization of the aromatic substrate. acs.org To overcome this, direct C-H amination of arenes has emerged as an efficient alternative. researchgate.net Various catalytic systems using metals like palladium, copper, ruthenium, and iridium have been developed for the ortho-selective C-H amination of aniline derivatives. acs.org Another approach involves the use of sodium azide (B81097) (NaN₃) as an amino source for the direct amination of ortho-functionalized haloarenes. rsc.org For instance, the conversion of phenols to aryl amines can be achieved through metal-catalyzed reactions, often requiring high temperatures or the conversion of the phenol (B47542) to a more active derivative like a triflate for subsequent cross-coupling. rsc.org
| Aromatic Amination Strategy | Description | Key Features | Reference |
| Reduction of Nitroarenes | A classic method involving the reduction of an aromatic nitro group (-NO₂) to an amino group (-NH₂), often using metal catalysts like Pd/C with a hydrogen source. | Widely applicable, high-yielding. | arkat-usa.org |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a strong base. | Excellent functional group tolerance, applicable to a wide range of amines. | researchgate.net |
| Ullmann Condensation | A copper-catalyzed reaction between an aryl halide and an amine, typically requiring high temperatures. | An early method, often used for activated aryl halides. | researchgate.net |
| Direct C-H Amination | A modern approach where a C-H bond on an aromatic ring is directly converted to a C-N bond, often using a directing group and a transition-metal catalyst. | Step- and atom-economical, avoids pre-functionalization. | acs.orgresearchgate.netnih.gov |
| Photoredox Catalysis | Utilizes light and a photocatalyst to enable the direct coupling of unfunctionalized amines and aromatics. | Can proceed under mild conditions. | researchgate.netresearchgate.net |
The morpholine ring is a frequently used scaffold in medicinal chemistry due to its favorable properties and accessible synthetic routes. nih.gov A common method for creating N-aryl morpholines involves the reaction of an aniline with di(2-haloethyl) ether. A more direct and cost-effective method involves heating a substituted aniline with excess 2-chloroethyl ether under the action of an alkali, without a solvent, to achieve ring closure. google.com
For a C-substituted morpholine like the 2-methylmorpholino group, the synthesis is more complex. One strategy involves a palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl bromide to generate the morpholine product. nih.gov This method can produce single stereoisomers in good yields. nih.gov Another approach is the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, to yield morpholines. organic-chemistry.org
Synthesizing the specific target compound, 3-(2-Methylmorpholino)aniline, requires a multi-step approach combining the formation of the aniline and the substituted morpholine ring.
Reductive amination is a powerful method for forming amines from carbonyl compounds and amines via an imine intermediate. wikipedia.orgmasterorganicchemistry.com This reaction can be performed in a one-pot process where the imine formation and reduction occur sequentially. arkat-usa.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.comorganic-chemistry.org
A potential pathway to 3-(2-Methylmorpholino)aniline could involve the reductive amination of 3-nitrobenzaldehyde (B41214) with 2-aminopropan-1-ol. The resulting secondary amine could then undergo an intramolecular cyclization sequence, possibly via reaction with a two-carbon electrophile, to form the 2-methylmorpholine (B1581761) ring. The final step would be the reduction of the nitro group to the aniline. A more streamlined approach, based on published methods for similar structures, involves the simultaneous reductive amination of the formyl group and reduction of the nitro group in a single step using catalytic hydrogenation. arkat-usa.org
Transition-metal-catalyzed C-N bond formation, particularly the Buchwald-Hartwig cross-coupling reaction, provides a versatile route to N-aryl heterocycles. researchgate.net This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an amine. rsc.org
To synthesize 3-(2-Methylmorpholino)aniline, one could envision a Buchwald-Hartwig coupling between 2-methylmorpholine and a 3-substituted aniline precursor, such as 3-bromoaniline (B18343) or 3-iodoaniline. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. For example, rhodium-catalyzed reactions have also been used for C-N bond formation, such as the cyanation of aryl boronic acids. rsc.org More recently, copper-catalyzed C-N bond formation between anilines and diazo compounds has been developed, offering a cost-effective protocol under mild conditions. mdpi.com
Specific Reaction Pathways for 3-(2-Methylmorpholino)aniline Derivatives
Reductive Amination Pathways
Synthesis of Related Morpholine-Substituted Aniline Derivatives
The synthesis of various morpholine-substituted anilines has been reported in the literature, illustrating the application of different synthetic strategies. These examples provide valuable insights into the potential routes for constructing the target molecule.
For instance, a series of 2-morpholino-4-anilinoquinoline derivatives were synthesized starting from 2-morpholinoquinolin-4-ol. rsc.org Chlorination followed by substitution with various anilines yielded the final products. rsc.org In another example, N-phenylmorpholine was synthesized by heating aniline and excess 2-chloroethyl ether with an alkali, a method particularly effective for anilines with steric hindrance. google.com The synthesis of 2-, 3-, and 4-dialkylaminomethylanilines has been achieved from the corresponding nitrobenzaldehydes through a one-step reductive amination of the aldehyde and reduction of the nitro group. arkat-usa.org
| Compound | Starting Materials | Key Reagents/Conditions | Synthetic Approach | Reference |
| N-Phenylmorpholine | Aniline, 2-chloroethyl ether | Alkali, heat (150-160 °C), solvent-free | Direct heating and ring-closure | google.com |
| 2-Morpholino-4-anilinoquinoline Derivatives | 4-Chloro-2-morpholinoquinoline, Substituted anilines | Ethanol, reflux | Nucleophilic aromatic substitution | rsc.org |
| 3-((2-(Trifluoromethyl)-1H-indol-3-yl)methyl)aniline | α-(2-nitroaryl)-β-aryl-CF₃-enone | Fe, NH₄Cl, EtOH/H₂O, reflux | Reductive cyclization | mdpi.com |
| 4-(Piperidinomethyl)aniline | 4-Nitrobenzaldehyde, Piperidine | H₂, 10% Pd/C, Methanol (B129727) | One-pot reductive amination and nitro reduction | arkat-usa.org |
| 3-(Piperidinomethyl)aniline | 3-Nitrobenzaldehyde, Piperidine | H₂, 10% Pd/C, Methanol | One-pot reductive amination and nitro reduction | arkat-usa.org |
Metal-Catalyzed Coupling Reactions Utilizing Anilines
Metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of arylamines, providing reliable and versatile methods for forming C-N bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent reactions in this category.
The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of a wide array of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance, making it a preferred method over harsher, more traditional techniques. wikipedia.org The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base. organic-synthesis.com The choice of ligand is critical, with bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, demonstrating high efficiency and yielding improved reaction rates and product yields. wikipedia.org
The Ullmann condensation , a copper-catalyzed reaction, represents an older but still relevant method for the synthesis of aryl amines. wikipedia.org Traditionally, these reactions required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands such as diamines and acetylacetonates, allowing for milder reaction conditions. The Goldberg reaction, a specific variation of the Ullmann condensation, focuses on the coupling of anilines with aryl halides. wikipedia.org
A comparative overview of these two key reactions is presented in the table below.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Goldberg Reaction) |
| Catalyst | Palladium | Copper |
| Typical Reaction Conditions | Milder temperatures | Higher temperatures |
| Ligands | Phosphine-based (e.g., BINAP, DPPF) | Diamines, Phenanthroline |
| Substrate Scope | Broad, including aryl chlorides | Traditionally required activated aryl halides |
Multicomponent Reaction Strategies Incorporating Anilines
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, offer significant advantages in terms of efficiency and atom economy. frontiersin.orgtcichemicals.commdpi.com Several MCRs can be adapted for the synthesis of complex aniline derivatives.
The Ugi reaction is a four-component reaction (4CR) that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govorganic-chemistry.org A three-component variant (U-3CR) is also possible. nih.gov This reaction is highly versatile and can be used to generate a diverse range of α-acylamino amides. For the synthesis of 3-(2-Methylmorpholino)aniline analogs, a suitably functionalized aniline could serve as the amine component. The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid. nih.gov
The Passerini reaction is a three-component reaction (3CR) that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. wikipedia.orgnih.gov While it does not directly incorporate an external amine, it is a foundational isocyanide-based MCR. nih.gov
Other notable MCRs that utilize anilines include the Mannich reaction , the Strecker synthesis , and the Biginelli reaction . organic-chemistry.orgbaranlab.org These reactions provide access to a wide variety of heterocyclic and open-chain structures incorporating an aniline moiety.
Sustainable and Green Chemistry Approaches in Amine Synthesis
The principles of green chemistry, which focus on waste prevention, atom economy, and the use of less hazardous substances, are increasingly influencing the design of synthetic routes. organic-chemistry.orgnih.gov In the context of aniline derivative synthesis, this translates to the development of more environmentally benign methods.
Key green chemistry strategies include:
Catalytic Reagents : The use of catalysts, such as in the Buchwald-Hartwig amination, is inherently greener than stoichiometric reagents. organic-chemistry.org
Safer Solvents : Research is ongoing to replace common but hazardous solvents like toluene (B28343) and 1,4-dioxane (B91453) with greener alternatives. acsgcipr.org This includes the use of water, ionic liquids, or even performing reactions under solvent-free conditions. acsgcipr.orguit.no
Energy Efficiency : Microwave-assisted synthesis can often reduce reaction times and energy consumption. tandfonline.com
Renewable Feedstocks : While not always directly applicable to the synthesis of a specific compound like 3-(2-Methylmorpholino)aniline, the use of renewable starting materials is a core principle of green chemistry.
One approach involves the use of isatoic anhydride-8-amide as a starting material to produce a range of substituted anilines under mild, pH-sensitive conditions. nih.govresearchgate.net Another method describes the synthesis of N-substituted anilines from phenols via a Smiles rearrangement using a solid-supported catalyst. vixra.org Furthermore, transition-metal-free methods for aryl amine synthesis are being developed, utilizing benzyne (B1209423) chemistry with sodium alkoxide cluster catalysts. acs.orgorganic-chemistry.org
Synthetic Optimization and Process Considerations
Catalyst Systems and Reaction Conditions
The efficiency of metal-catalyzed amination reactions is highly dependent on the chosen catalyst system and reaction conditions.
For the Buchwald-Hartwig amination , the selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is crucial. organic-chemistry.orgorganic-synthesis.com Ligands such as t-BuBrettPhos and AdCyBrettPhos have been shown to be effective for challenging C-O couplings, which can be a competing side reaction in C-N couplings. mit.edu The choice of base is also critical, with strong bases like NaOtBu and weaker bases such as Cs₂CO₃ and K₃PO₄ being commonly used, depending on the functional group tolerance of the substrates. wuxiapptec.com
In Ullmann-type reactions , the catalyst is typically a copper(I) salt, often in combination with a ligand like phenanthroline. wikipedia.org The reaction conditions are generally harsher than those for the Buchwald-Hartwig amination. wikipedia.org
Recent research has also explored the use of other metal catalysts. For instance, molybdenum trioxide (MoO₃) has been shown to be an effective catalyst for the transformation of nitroarenes to arylamines. rsc.org
| Parameter | Buchwald-Hartwig Amination | Ullmann-type Reactions |
| Catalyst | Pd(0) or Pd(II) precatalysts | Cu(I) salts |
| Ligand | Biaryl phosphines (e.g., BrettPhos) | Phenanthroline, diamines |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | KOH |
| Temperature | Generally lower | Generally higher |
Solvent Effects and Reaction Environment
The choice of solvent can significantly impact the outcome of a reaction, influencing reaction rates, selectivity, and product distribution. acs.org
In Buchwald-Hartwig aminations , common solvents include toluene, xylene, and 1,4-dioxane. acsgcipr.org However, due to safety and environmental concerns, greener alternatives are being sought. acsgcipr.orguit.no Studies have shown that the choice of solvent can affect the product distribution, with m-xylene (B151644) being identified as a suitable solvent in some cases. acs.org The use of water or running the reaction neat (solvent-free) has also been reported. acsgcipr.org Ethereal solvents like THF and alcohol solvents like t-AmOH are also used, while chlorinated solvents and acetonitrile (B52724) should generally be avoided as they can inhibit the palladium catalyst. wuxiapptec.com
For Ullmann-type reactions , high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used. wikipedia.org
The reaction environment, including factors like the presence of water and the rate of agitation, can also play a role. Water can sometimes increase the reaction rate by improving the solubility of the base. acs.org In heterogeneous mixtures, efficient stirring is crucial. wuxiapptec.com
Yield Enhancement and Side Product Minimization Strategies
Maximizing the yield of the desired product while minimizing the formation of side products is a key goal in any synthetic process.
In Buchwald-Hartwig aminations , potential side reactions include hydrodehalogenation of the aryl halide and β-hydride elimination. wikipedia.org The formation of diaryl ethers can also occur, particularly if water is present. Strategies to mitigate these side reactions include:
Ligand Selection : Judicious choice of ligand can suppress unwanted pathways. For example, certain ligands can prevent the over-arylation of primary amines.
Control of Reaction Conditions : Adjusting the temperature and using weaker bases can help with substrates that have sensitive functional groups.
Use of Additives : In some cases, additives can suppress side reactions. For instance, the use of molecular sieves can help to prevent C-O coupling in certain copper-catalyzed reactions. nih.gov
In multicomponent reactions , the challenge is to steer the network of equilibria towards the desired product and avoid the formation of byproducts. organic-chemistry.org This can often be achieved by careful control of reaction conditions such as solvent, temperature, and catalyst. organic-chemistry.org
The table below summarizes some common side products and mitigation strategies.
| Reaction Type | Common Side Products | Mitigation Strategies |
| Buchwald-Hartwig Amination | Hydrodehalogenation, Diaryl ether formation, Over-arylation | Judicious ligand selection, Use of weaker bases, Control of water content |
| Copper-Catalyzed Amination | C-O coupled products | Use of molecular sieves, Optimization of ligand and base |
Reactivity of the Aromatic Amine Functionality
The aniline moiety is characterized by an amino group (-NH₂) attached to a benzene (B151609) ring. This group significantly influences the reactivity of the aromatic ring and the nitrogen atom itself.
The amino group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comdoubtnut.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. byjus.com Consequently, 3-(2-Methylmorpholino)aniline is expected to be highly reactive towards electrophiles, with substitution occurring at the positions ortho and para to the amino group (positions 2, 4, and 6).
However, the strong activating nature of the amino group can sometimes lead to multiple substitutions and side reactions. libretexts.org For instance, direct halogenation of aniline with bromine water results in the formation of 2,4,6-tribromoaniline. byjus.com To control the reactivity and achieve selective monosubstitution, the amino group is often acylated to form an acetanilide. This attenuates the activating effect of the substituent. libretexts.org
Nitration of anilines can be complex, as the strongly acidic conditions can protonate the amino group to form an anilinium ion. This ion is a meta-directing group, leading to the formation of meta-substituted products alongside the expected ortho and para isomers. byjus.com
Table 1: Expected Electrophilic Aromatic Substitution Reactions of 3-(2-Methylmorpholino)aniline
| Reaction | Reagents | Expected Products | Notes |
| Halogenation | Br₂ in H₂O | 2,4,6-tribromo-3-(2-methylmorpholino)aniline | Polysubstitution is likely due to the high reactivity of the aniline ring. byjus.comlibretexts.org |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho, para, and meta isomers | The acidic medium can lead to the formation of the anilinium ion, which is meta-directing. byjus.com |
| Sulfonation | H₂SO₄ | Anilinium hydrogen sulfate, which upon heating yields sulfanilic acid derivatives. byjus.com | The reaction is vigorous. byjus.com |
| Friedel-Crafts Reactions | AlCl₃, R-X or R(C=O)X | No reaction | The lone pair on the aniline nitrogen coordinates with the Lewis acid catalyst, deactivating the ring. libretexts.org |
The nitrogen atom of the aniline group possesses a lone pair of electrons, rendering it nucleophilic. It can react with various electrophiles. The nucleophilicity of anilines is generally lower than that of aliphatic amines because the lone pair is delocalized into the aromatic ring. chemistrysteps.com However, they are still sufficiently nucleophilic to participate in a range of reactions.
Anilines can act as nucleophiles in conjugate addition reactions, for example, with activated alkynes. bham.ac.uk They can also participate in substitution reactions, displacing leaving groups from alkyl halides or other electrophilic substrates. The reactivity of the aniline nitrogen can be influenced by the solvent and the nature of the electrophile. dcu.ie
The reaction of the aniline nitrogen with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides, leads to the formation of amides. organic-chemistry.orgfishersci.it This is a common derivatization strategy. Direct reaction with a carboxylic acid is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed. fishersci.itnih.gov
Common methods for amidation include:
Reaction with Acyl Chlorides (Schotten-Baumann reaction): This involves reacting the aniline with an acyl chloride in the presence of a base to neutralize the HCl byproduct. fishersci.it
Reaction with Carboxylic Anhydrides: Similar to acyl chlorides, anhydrides react with anilines to form amides.
Carbodiimide-mediated coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the aniline. fishersci.itnih.gov
The aniline nitrogen can be alkylated using alkyl halides, although over-alkylation to form tertiary amines can be a competing process. researchgate.net N-alkylation can also be achieved through "hydrogen borrowing" catalysis, where an alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amine, followed by reduction. beilstein-journals.orgd-nb.inforsc.org This method is considered a greener alternative to using alkyl halides. rsc.org N-methylation can be specifically achieved using reagents like methanol in the presence of suitable catalysts. acs.org
Table 2: Derivatization of the Aniline Nitrogen in 3-(2-Methylmorpholino)aniline
| Reaction Type | Reagents | Product Type |
| Amidation | Carboxylic acid + coupling agent (e.g., EDC, HATU) fishersci.itnih.gov | N-Aryl amide |
| Acylation | Acyl chloride or anhydride (B1165640) + base fishersci.it | N-Aryl amide |
| N-Alkylation | Alkyl halide + base researchgate.net | Secondary or tertiary arylamine |
| Reductive Amination | Aldehyde or ketone + reducing agent | Secondary or tertiary arylamine |
| "Hydrogen Borrowing" Alkylation | Alcohol + catalyst (e.g., Ir, Ru, Co-based) rsc.orgacs.org | Secondary arylamine |
Amidation and Acylation Reactions of Anilines
Reactivity Involving the Morpholine Ring System
The morpholine ring in 3-(2-Methylmorpholino)aniline is a saturated heterocycle containing a secondary amine and an ether linkage. The presence of the ether oxygen withdraws electron density from the nitrogen, making it less basic and less nucleophilic than structurally similar piperidines. atamankimya.com
The nitrogen atom in the morpholine ring is a secondary amine and can undergo typical reactions of this functional group, such as acylation, alkylation, and reactions with electrophiles. chemenu.com However, its reactivity can be influenced by the steric hindrance from the adjacent methyl group and the electronic effects of the aryl substituent.
The morpholine nitrogen can be acylated or can react with sulfonyl chlorides to form the corresponding amides and sulfonamides. It can also be alkylated. For instance, in the synthesis of certain complex molecules, the morpholine nitrogen can be part of further ring-forming reactions. acs.org
The morpholine ring itself can be subject to oxidative cleavage under certain conditions, although this is a more specialized reaction. d-nb.info The presence of a methyl group at the C2 position can influence the regioselectivity of such cleavage reactions. d-nb.info
Ring-Opening Reactions of Morpholine Derivatives
The morpholine ring, particularly in derivatives like morpholine-2,5-diones, can undergo ring-opening reactions, a process of significant interest in polymer chemistry for the synthesis of polydepsipeptides. rsc.orgutwente.nl These reactions typically proceed via cleavage of the ester bond within the morpholine structure. utwente.nl For instance, the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives can be initiated by catalysts such as stannous octoate, leading to the formation of high-molecular-weight polymers. utwente.nl The reactivity of the morpholine ring is influenced by substituents; for example, (S)-3-methylmorpholine-2,5-dione has been shown to be more reactive than other analogous monomers. utwente.nl
Studies on morpholine-2,5-dione derivatives with organotin compounds have revealed that ring-opening does occur, but polymerization can be terminated by the formation of kinetically inert products. rsc.orgrsc.org This termination often involves a reaction with the amido N-H group, leading to stable chelating ligands. rsc.org The cleavage of the ester bond is the predominant pathway in these ring-opening reactions. utwente.nlrsc.org Furthermore, N-unfunctionalised aziridines derived from reactions involving N-methylmorpholine can undergo selective ring-opening with a variety of nucleophiles, demonstrating the versatility of the morpholine-derived structures in synthesis. beilstein-journals.org
Derivatization for Synthetic Transformations
The presence of both an aniline and a morpholine moiety in 3-(2-methylmorpholino)aniline allows for a wide range of derivatization strategies to generate novel molecules with diverse functionalities.
Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the conversion of one functional group into another through processes like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk The aniline group in 3-(2-methylmorpholino)aniline can be readily transformed into various other functional groups. solubilityofthings.comresearchgate.net For example, the amino group can be converted to an amide, which is a common transformation in the synthesis of pharmaceuticals. solubilityofthings.com
Common FGIs for anilines include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.
Alkylation: Introduction of alkyl groups onto the nitrogen atom.
These transformations allow for the fine-tuning of the electronic and steric properties of the molecule for various applications.
Generation of Scaffold Diversity from Aniline Derivatives
The generation of molecular scaffolds with diverse three-dimensional arrangements is a key strategy in drug discovery and materials science. cam.ac.ukmdpi.comresearchgate.net Aniline derivatives serve as valuable starting points for creating such diversity. researchgate.netnih.govrsc.org By employing different reagents and reaction conditions, a common aniline-containing starting material can be transformed into a collection of compounds with distinct molecular skeletons. cam.ac.uk This approach, known as diversity-oriented synthesis (DOS), aims to explore a wide range of chemical space to identify molecules with desired properties. cam.ac.ukresearchgate.net
The aniline moiety in 3-(2-methylmorpholino)aniline can participate in various cyclization and multicomponent reactions, leading to the formation of diverse heterocyclic scaffolds. nih.govbeilstein-journals.orgchim.it The inherent reactivity of the amino group and the adjacent aromatic ring allows for the construction of fused ring systems and other complex architectures. beilstein-journals.org
Application in Heterocycle Synthesis
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds. beilstein-journals.orgorganic-chemistry.org The nucleophilic nature of the amino group and the activated aromatic ring facilitate participation in various cyclization reactions. beilstein-journals.orgrsc.org For instance, anilines can react with dicarbonyl compounds, alkynes, and other electrophiles to construct fused heterocyclic systems. beilstein-journals.orgrsc.org
Multicomponent reactions involving anilines are particularly powerful for the rapid generation of complex heterocyclic structures in a single step. rsc.org For example, the reaction of an aniline, an aldehyde, and a source of a third component can lead to the formation of diverse heterocycles. rsc.orgresearchgate.net The 3-(2-methylmorpholino)aniline, with its pre-installed morpholine unit, offers a unique starting point for the synthesis of novel and complex heterocyclic scaffolds with potential applications in medicinal chemistry and material science. beilstein-journals.org
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving 3-(2-methylmorpholino)aniline is crucial for optimizing reaction conditions and predicting product outcomes. Computational chemistry plays a significant role in this endeavor.
Computational Studies on Reaction Pathways and Energetics
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways and the energetics of chemical transformations. numberanalytics.comcecam.org These studies can provide detailed insights into the structures of transition states and intermediates, as well as the activation barriers for different reaction steps. numberanalytics.comnih.gov
For reactions involving aniline derivatives, computational studies can elucidate the preference for certain reaction pathways. For example, in reactions with radicals, calculations can determine the most likely site of attack on the aniline molecule by comparing the bond dissociation enthalpies and reaction enthalpies for different possibilities. researchgate.netmdpi.com Theoretical studies on the reaction of aniline with hydroxyl radicals have shown that the reaction mechanism is influenced by the temperature and the geometric structures of the reactants. mdpi.com
In the context of 3-(2-methylmorpholino)aniline, computational studies could be employed to:
Predict the regioselectivity of electrophilic substitution on the aniline ring.
Model the transition states of cyclization reactions to understand stereochemical outcomes.
Investigate the energetics of different ring-opening pathways for the morpholine moiety.
Such computational insights are invaluable for the rational design of synthetic routes and the development of new chemical transformations. numberanalytics.comcecam.orgdiva-portal.org
Identification of Mechanistic Probes and Intermediates
While specific mechanistic studies detailing reaction intermediates and probes for 3-(2-methylmorpholino)aniline are not extensively documented in publicly available literature, a robust understanding can be extrapolated from research on closely related morpholinoaniline analogs. The reactivity of such compounds is largely governed by the interplay between the electron-donating morpholine ring and the aniline moiety. Investigations into similar structures, such as 4-morpholinoaniline (B114313) and its derivatives, provide significant insights into the likely intermediates and mechanistic pathways.
Electrochemical studies, in particular, have been instrumental in identifying transient species. The electrochemical oxidation of 4-morpholinoaniline, for instance, has been studied using methods like cyclic voltammetry and controlled-potential coulometry. researchgate.net These investigations reveal that the electrochemically generated p-quinonediimine is a key intermediate, though it is often unstable and participates in subsequent reactions. researchgate.net The stability and reaction pathway of this intermediate are highly dependent on the pH of the solution. researchgate.net
In acidic solutions (pH < pKa1 of the aniline nitrogen), 4-morpholinoaniline can undergo hydrolytic degradation. ku.edu This process is proposed to proceed via a nucleophilic aromatic substitution mechanism, where water attacks the electron-rich aromatic ring, leading to the formation of 4-morpholinophenol (B1583850), which can further degrade to hydroquinone. ku.edu The positive charge on the morpholino nitrogen is believed to stabilize this intermediate electrostatically. ku.edu
Furthermore, in the presence of other nucleophiles, the generated p-quinonediimine intermediate from morpholinoanilines can undergo various addition reactions. For example, the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline (B1203071) in the presence of arylsulfinic acids leads to the formation of sulfonamide derivatives through a Michael-type addition to the quinonediimine intermediate. The reaction mechanism is described as an ECCCEC-type (electrochemical-chemical-chemical-electrochemical-chemical) process.
The following tables summarize key intermediates and reaction conditions identified in studies of analogous morpholinoaniline compounds, which can serve as a predictive framework for the reactivity of 3-(2-methylmorpholino)aniline.
Table 1: Identified Intermediates in Morpholinoaniline Reactions
| Intermediate Type | Precursor Compound | Method of Generation | Subsequent Reactions | Source |
| p-Quinonediimine | 4-Morpholinoaniline | Electrochemical Oxidation | Hydrolysis, Dimerization, Nucleophilic Addition | researchgate.netku.edu |
| p-Quinonediimine | 2,5-Diethoxy-4-morpholinoaniline | Electrochemical Oxidation | Michael-type Addition, Hydrolysis, Hydroxylation, Trimerization | |
| Isocyanate Intermediate | 2-Fluoroaniline (for synthesis of 2-fluoro-6-morpholinoaniline) | Reaction with Phosgene | Nucleophilic Coupling with Morpholine | |
| 4-Morpholinophenol | 4-Morpholinoaniline | Hydrolytic Degradation | Further degradation to hydroquinone | ku.edu |
This table is generated based on data from analogous compounds and serves as a predictive model for potential intermediates of 3-(2-Methylmorpholino)aniline.
Table 2: Mechanistic Pathways and Probes for Morpholinoaniline Derivatives
| Mechanistic Pathway | Compound Studied | Probing Technique | Key Findings | Source |
| Electrochemical Oxidation | 4-Morpholinoaniline | Cyclic Voltammetry, Controlled Potential Coulometry, DFT Calculations | Formation of unstable p-quinonediimine intermediate. Reaction direction is thermodynamically favored. | researchgate.netresearchgate.net |
| Nucleophilic Aromatic Substitution | 4-Morpholinoaniline | Spectrophotometric Titration, Chromatography | Hydrolysis to 4-morpholinophenol at low pH via an SNAr mechanism. | ku.edu |
| Michael-type Addition | 2,5-Diethoxy-4-morpholinoaniline | Electrochemical Synthesis | Anodic oxidation generates a quinonediimine intermediate that reacts with arylsulfinic acids. | |
| Borylamidation | 3-Fluoro-4-morpholinoaniline | Copper-catalyzed Multi-component Reaction | The aniline participates in a carbonylative amidation process involving a ketene (B1206846) intermediate. | rsc.org |
This table summarizes mechanistic insights from studies on analogous compounds to infer potential reaction pathways for 3-(2-Methylmorpholino)aniline.
The functional groups in 3-(2-methylmorpholino)aniline—a secondary amine within the morpholine ring, a tertiary benzylic amine nitrogen, and the primary aromatic amine—suggest a complex reactivity profile. The 2-methyl group on the morpholine ring likely introduces steric hindrance that could influence the rate and regioselectivity of reactions compared to unsubstituted morpholinoanilines. Based on the available data for analogs, it is reasonable to hypothesize that 3-(2-methylmorpholino)aniline would also form quinonoid-type intermediates upon oxidation, which would be susceptible to nucleophilic attack. The specific nature of these intermediates and the products they form would be a rich area for future mechanistic investigation.
Synthesis of 3 2 Methylmorpholino Aniline
The synthesis of 3-(2-Methylmorpholino)aniline would likely involve the formation of the bond between the aniline (B41778) ring and the morpholine (B109124) moiety. While specific, detailed synthetic procedures for this exact compound were not found in the search results, general strategies for the synthesis of substituted anilines and morpholines can be considered.
A plausible synthetic route could involve the reaction of a suitably protected 3-aminophenol (B1664112) derivative with a 2-methyl-substituted aziridine (B145994) or a related precursor to construct the morpholine ring. Alternatively, a pre-formed 2-methylmorpholine (B1581761) could be coupled with a 3-halo-nitrobenzene derivative, followed by the reduction of the nitro group to the aniline. The choice of synthetic strategy would depend on the availability of starting materials, desired yield, and scalability.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. researchgate.net
Proton (¹H) NMR spectroscopy of 3-(2-Methylmorpholino)aniline provides characteristic signals corresponding to the aromatic and morpholine (B109124) ring protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. ucl.ac.uk The integration of these signals corresponds to the number of protons in a given environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in signal splitting, with the magnitude of this splitting, known as the coupling constant (J), providing valuable information about the connectivity and stereochemistry of the molecule. libretexts.org
For the aniline (B41778) moiety, distinct signals are expected for the protons on the aromatic ring. The substitution pattern influences the chemical shifts and coupling patterns observed. ucl.ac.uk The protons on the morpholine ring and the methyl group will also exhibit characteristic chemical shifts and multiplicities based on their neighboring protons.
Table 1: Representative ¹H NMR Data for 3-(2-Methylmorpholino)aniline Moiety Analogs This table presents typical chemical shift ranges for protons in similar chemical environments. Actual values for 3-(2-Methylmorpholino)aniline may vary.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
| Aromatic-H | 6.5 - 7.5 | m (multiplet) | 7.0 - 9.0 |
| N-H (Aniline) | 3.5 - 4.5 | br s (broad singlet) | - |
| Morpholine-H (axial) | 2.5 - 3.0 | m (multiplet) | 10.0 - 13.0 (geminal), 2.0 - 5.0 (vicinal) |
| Morpholine-H (equatorial) | 3.5 - 4.0 | m (multiplet) | 10.0 - 13.0 (geminal), 2.0 - 5.0 (vicinal) |
| Methyl-H | 1.0 - 1.3 | d (doublet) | 6.0 - 7.0 |
| Morpholine-CH | 3.8 - 4.2 | m (multiplet) | - |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-(2-Methylmorpholino)aniline will produce a distinct signal in the ¹³C NMR spectrum. savemyexams.com The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms. libretexts.org
The aromatic carbons of the aniline ring typically resonate in the downfield region (110-160 ppm), while the aliphatic carbons of the morpholine ring and the methyl group appear in the upfield region. savemyexams.comlibretexts.org Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3-(2-Methylmorpholino)aniline This table presents expected chemical shift ranges based on analogous structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-N | 145 - 155 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-C (ipso) | 130 - 140 |
| Morpholine C-N | 50 - 60 |
| Morpholine C-O | 65 - 75 |
| Morpholine C-CH₃ | 55 - 65 |
| Methyl C | 15 - 25 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. weebly.com
COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, revealing the ¹H-¹H connectivity within the molecule. ucl.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that correlates the chemical shifts of protons directly attached to carbon atoms, providing ¹H-¹³C one-bond correlations. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing through-space correlations that are essential for determining the stereochemistry of the molecule, such as the relative orientation of the methyl group on the morpholine ring. ucl.ac.uk
¹³C NMR Spectral Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, thereby providing information about the molecular weight and elemental composition. bioanalysis-zone.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. researchgate.net This precision allows for the determination of the elemental formula of 3-(2-Methylmorpholino)aniline, as it can distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com The exact mass measurement is a critical piece of data for confirming the identity of the synthesized compound. chemrxiv.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. measurlabs.com This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a substance in a sample. researchgate.net In the context of 3-(2-Methylmorpholino)aniline, an LC-MS method would involve developing a chromatographic separation to isolate the compound from any impurities or starting materials. nih.gov
Tandem Mass Spectrometry (MS/MS), often coupled with LC (LC-MS/MS), involves the fragmentation of the parent ion of 3-(2-Methylmorpholino)aniline. The resulting fragmentation pattern is unique to the molecule's structure and can be used for definitive identification and structural confirmation, even in complex matrices. measurlabs.comnih.gov This technique offers high sensitivity and selectivity. d-nb.info
Gas Chromatography-Mass Spectrometry (GC-MS)
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For 3-(2-Methylmorpholino)aniline, the FTIR spectrum would exhibit characteristic peaks for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic portions, C-N stretching, and C-O-C stretching of the morpholine ring.
Table 2: Expected FTIR Absorption Bands for 3-(2-Methylmorpholino)aniline
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Aniline) | Symmetric & Asymmetric Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Ring Stretching | 1450-1600 |
| C-N (Aniline) | Stretching | 1250-1360 |
| C-O-C (Morpholine) | Asymmetric Stretching | 1070-1150 |
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar and symmetric bonds. The Raman spectrum of 3-(2-Methylmorpholino)aniline would be expected to show strong bands for the aromatic ring vibrations and the C-C backbone of the morpholine ring. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of 3-(2-Methylmorpholino)aniline is primarily dictated by the electronic transitions associated with the aniline chromophore. The presence of the morpholino substituent at the meta position will influence the position and intensity of the absorption maxima (λmax). Typically, aniline and its derivatives exhibit two main absorption bands in the UV region, corresponding to π → π* transitions of the benzene (B151609) ring.
Table 3: Expected UV-Vis Absorption Data for 3-(2-Methylmorpholino)aniline
| Transition | Expected λmax (nm) |
| π → π | ~200-240 |
| π → π | ~270-300 |
The exact λmax values and molar absorptivity coefficients are dependent on the solvent used for the analysis due to solvatochromic effects.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a powerful analytical technique for investigating the solid-state structure of materials. It provides detailed information about the atomic and molecular arrangement within a crystal lattice, which is fundamental to understanding a compound's physical and chemical properties.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. uol.de This technique involves directing a beam of X-rays onto a single, high-quality crystal of the target compound. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded. uol.de
Analysis of this diffraction pattern allows for the calculation of electron density maps and the precise determination of atomic coordinates (x, y, z) within the crystal's unit cell. uol.de From these coordinates, crucial structural information such as bond lengths, bond angles, and torsional angles can be elucidated. uol.deuhu-ciqso.es For a chiral molecule like 3-(2-Methylmorpholino)aniline, which possesses a stereocenter at the C2 position of the morpholine ring, SC-XRD is invaluable for determining the absolute configuration (R or S) of the enantiomers.
While specific crystallographic data for 3-(2-Methylmorpholino)aniline is not detailed in the available literature, a typical SC-XRD analysis would yield the parameters shown in the table below.
Table 1: Representative Data from Single Crystal X-ray Diffraction Analysis
| Parameter | Description | Example Data (Illustrative) |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₆N₂O |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). mdpi.com | Monoclinic |
| Space Group | The specific symmetry group of the crystal. mdpi.com | P2₁/c |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, α = 90°, β = 98.6°, γ = 90° |
| Volume (V) | The volume of the unit cell. mdpi.com | 900 ų |
| Bond Lengths/Angles | Precise measurements of distances between bonded atoms and angles they form. researchgate.net | C-N, C-O, C-C bond lengths; C-N-C, C-O-C bond angles |
The successful application of this method is contingent upon the ability to grow a suitable single crystal, which must be of adequate size and quality, and free from twinning or significant defects. uhu-ciqso.es
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. libretexts.org Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a multitude of tiny, randomly oriented crystallites. libretexts.org The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). libretexts.org
This pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu Therefore, PXRD is an essential tool for:
Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns allows for the unambiguous identification of the compound. ucmerced.edu
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making it a critical technique in pharmaceutical development and materials science.
Purity Assessment: The presence of crystalline impurities can be detected by the appearance of additional peaks in the diffraction pattern.
Distinguishing Crystalline and Amorphous Forms: Crystalline materials produce sharp, well-defined peaks, whereas amorphous materials yield a broad, diffuse halo. icdd.com
While specific PXRD data for 3-(2-Methylmorpholino)aniline is not publicly documented, its analysis would be crucial for quality control, ensuring batch-to-batch consistency and stability of the solid form. icdd.com
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like 3-(2-Methylmorpholino)aniline, liquid chromatography is particularly vital for purification, quantification, and the separation of its stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, prized for its high resolution and sensitivity in separating, identifying, and quantifying components of a mixture. thermofisher.com The technique is a robust alternative to gas chromatography for polar and thermolabile compounds like aniline derivatives, as it typically does not require a derivatization step. thermofisher.com
Reversed-Phase HPLC (RP-HPLC) is the most widely used mode of HPLC. sigmaaldrich.com It employs a nonpolar, hydrophobic stationary phase (commonly silica (B1680970) bonded with C18 or C8 alkyl chains) and a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsielc.com Separation is based on the hydrophobic interactions between the analytes and the stationary phase; more hydrophobic compounds are retained longer on the column. elementlabsolutions.com
For the analysis of 3-(2-Methylmorpholino)aniline, an RP-HPLC method would be developed to assess purity and quantify the compound. Method development would involve optimizing parameters such as the column, mobile phase composition, pH, and flow rate to achieve a sharp peak with good separation from any impurities. sielc.com
Table 2: Typical Parameters for RP-HPLC Analysis of Aniline Derivatives
| Parameter | Typical Condition | Rationale/Purpose |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particles sigmaaldrich.com | Provides a nonpolar stationary phase for hydrophobic retention. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture sielc.comsigmaaldrich.com | The ratio is adjusted (gradient or isocratic) to control analyte retention and elution. |
| Buffer/Additive | Formic acid or Phosphoric acid sielc.com | Controls the pH of the mobile phase to ensure consistent ionization state of the analyte and improve peak shape. |
| Flow Rate | 1.0 mL/min sigmaaldrich.com | A standard flow rate for analytical columns to ensure efficient separation. |
| Column Temperature | 30 °C sigmaaldrich.com | Maintained to ensure reproducible retention times. |
| Detection | UV, 254 nm sigmaaldrich.com | The aromatic ring in aniline derivatives provides strong UV absorbance for sensitive detection. |
The 3-(2-Methylmorpholino)aniline molecule is chiral due to the stereocenter at the C2 position of the morpholine ring. The two resulting enantiomers, (R)-3-(2-methylmorpholino)aniline and (S)-3-(2-methylmorpholino)aniline, are non-superimposable mirror images. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. chromatographyonline.com
Chiral HPLC is the premier method for this purpose. csfarmacie.cz It utilizes a Chiral Stationary Phase (CSP), which is designed to interact differently with each enantiomer. chromatographyonline.com This differential interaction, based on the "three-point interaction" model, leads to different retention times, allowing for their separation. csfarmacie.cz Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. chromatographyonline.comcsfarmacie.cz The development of a chiral separation method involves screening various CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic) to find the optimal conditions for resolution. chromatographyonline.com The enantiomeric excess (%ee) can then be determined by comparing the peak areas of the two separated enantiomers. nih.gov
Table 3: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Basis of Separation | Typical Applications |
|---|---|---|
| Polysaccharide-based | Coated or immobilized cellulose/amylose derivatives forming chiral cavities; hydrogen bonding, π-π, and steric interactions. chromatographyonline.com | Broad applicability for a wide range of chiral compounds. |
| Pirkle-type (Brush-type) | Small chiral molecules bonded to silica, relying on π-π interactions, hydrogen bonds, and dipole-dipole interactions. csfarmacie.cz | Aromatic compounds, amides, esters. |
| Macrocyclic Antibiotics | Complex structures (e.g., vancomycin, teicoplanin) offering multiple interaction sites (ionic, hydrogen bonding). csfarmacie.cz | Amino acids and other polar compounds. |
| Ligand Exchange | A chiral ligand (e.g., an amino acid) is complexed with a metal ion (e.g., Cu²⁺) on the stationary phase. csfarmacie.cz | Amino acids, hydroxy acids. |
Reversed-Phase HPLC
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For aniline derivatives, GC is frequently used to determine purity, identify components in a mixture, and quantify their presence in various matrices. iospress.nlepa.gov A typical GC analysis involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. rsc.org Separation occurs based on the differential partitioning of the analytes between the two phases.
For aniline compounds, which can be polar, derivatization is sometimes required to improve thermal stability and chromatographic behavior, though direct analysis is also possible. epa.gov Detectors such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) are common, with the latter offering high sensitivity for nitrogen-containing compounds. epa.gov Mass spectrometry (GC-MS) is often coupled with GC to provide definitive identification of the separated components based on their mass-to-charge ratio. iospress.nlrsc.org
While specific GC methods for 3-(2-Methylmorpholino)aniline are not detailed in the literature, a standard approach would involve optimizing parameters such as the column type (e.g., a mid-polarity column like an HP-5), temperature program, and detector settings to achieve adequate separation and detection. rsc.org
Solid-Phase Extraction (SPE) for Sample Preparation
Solid-Phase Extraction (SPE) is a widely used sample preparation technique designed to isolate and concentrate analytes from complex liquid samples, such as environmental water or industrial effluent, prior to chromatographic analysis. mdpi.comchrom-china.com This method enhances the sensitivity and reliability of the subsequent analysis by removing interfering matrix components. chrom-china.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix passes through. The analyte is then eluted with a small volume of a suitable solvent. mdpi.com
For aniline derivatives in aqueous samples, various sorbents can be employed, including polymeric materials, activated carbon, or ion-exchange resins. mdpi.comncsu.edu The choice of sorbent and the pH of the sample are critical factors that must be optimized to ensure efficient extraction. nih.gov For instance, cation-exchange sorbents are often effective for extracting basic compounds like anilines. chrom-china.com Although specific SPE protocols for 3-(2-Methylmorpholino)aniline are not published, methods developed for other aniline and morpholine derivatives would serve as a starting point for method development. chrom-china.comncsu.edunih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Analysis
Supercritical Fluid Chromatography (SFC) is a high-performance separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.commdpi.com SFC is particularly valued for chiral separations—the separation of enantiomers (non-superimposable mirror-image molecules). selvita.comfagg.be The compound 3-(2-Methylmorpholino)aniline possesses a chiral center at the C2 position of the morpholine ring, meaning it can exist as a pair of enantiomers.
SFC offers several advantages for chiral analysis, including high efficiency, fast analysis times, and reduced consumption of organic solvents compared to normal-phase HPLC. shimadzu.comselvita.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times. Method development involves screening various CSPs and organic modifiers (such as methanol or ethanol) added to the CO₂ mobile phase to achieve optimal separation. shimadzu.comresearchgate.net While SFC is an ideal technique for the chiral analysis of 3-(2-Methylmorpholino)aniline, specific application notes or research detailing its enantioseparation are not currently available.
Other Analytical Methods
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check of purity and confirms the empirical formula, particularly after synthesis.
For metal complexes derived from a ligand like 3-(2-Methylmorpholino)aniline, elemental analysis helps to confirm the stoichiometry of the complex—that is, the ratio of the metal ion to the ligand molecules. mdpi.comscirp.org Close agreement between the found and calculated values provides strong evidence for the proposed structure of the complex. mdpi.comresearchgate.net
Table 1: Hypothetical Elemental Analysis Data for a 1:2 Metal-Ligand Complex of 3-(2-Methylmorpholino)aniline
| Compound Formula | Element | Calculated % | Found % |
| \multirow{3}{*}{[M(C₁₁H₁₆N₂O)₂]Cl₂} | C | Data not available | Data not available |
| H | Data not available | Data not available | |
| N | Data not available | Data not available | |
| Note: This table illustrates the format for presenting elemental analysis data. Specific values are not provided as they are not available in the literature for this compound. |
Thermal Gravimetry Analysis (TGA) / Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tandfonline.com It is used to study the thermal stability of compounds and to characterize decomposition patterns. ijacskros.com When applied to metal complexes, TGA can reveal the loss of solvent molecules (e.g., water of hydration) and the subsequent decomposition of the organic ligands, ultimately leaving a metal oxide residue. mdpi.com The temperature ranges at which these mass losses occur provide information about the strength of bonding within the complex. journalijar.com
Differential Thermal Analysis (DTA), often performed simultaneously with TGA, measures the temperature difference between the sample and an inert reference. ijacskros.com DTA detects thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), indicating whether they are endothermic (heat absorbing) or exothermic (heat releasing). ijacskros.com
For complexes of 3-(2-Methylmorpholino)aniline, TGA/DTA would provide insight into their thermal stability and help confirm the presence of coordinated or lattice solvent molecules. mdpi.comgrowingscience.com
Table 2: Representative TGA Data for a Metal Complex
| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment |
| \multirow{3}{*}{[M(L)₂(H₂O)₂]Cl₂} | 80 - 150 | Data not available | Loss of lattice water |
| 180 - 250 | Data not available | Loss of coordinated water | |
| >300 | Data not available | Decomposition of ligand (L) | |
| Note: This table illustrates how TGA data is typically presented. Specific values for a 3-(2-Methylmorpholino)aniline complex are not available in the literature. |
Magnetic Susceptibility Measurements of Related Complexes
Magnetic susceptibility measurements are used to determine the magnetic properties of materials, particularly for transition metal complexes. researchgate.net This technique helps to determine the number of unpaired electrons in the d-orbitals of the central metal ion. ajrconline.org The result, expressed as the magnetic moment (μeff), is crucial for deducing the oxidation state and the electron configuration of the metal, as well as inferring the geometry of the coordination complex (e.g., octahedral, tetrahedral, or square planar). mdpi.comresearchgate.net
For example, a synthesized Co(II) complex of an aniline derivative was found to have a magnetic moment of 3.99 B.M., a value consistent with an octahedral geometry. mdpi.com Complexes with no unpaired electrons are classified as diamagnetic, while those with one or more unpaired electrons are paramagnetic. ajchem-a.com The measurement of magnetic susceptibility for complexes of 3-(2-Methylmorpholino)aniline would be essential for characterizing their electronic structure and geometry. researchgate.netajrconline.org
Table 3: Illustrative Magnetic Moment Data for Metal Complexes
| Complex | Metal Ion | Magnetic Moment (μeff) in B.M. | Deduced Geometry |
| [Co(L)₂Cl₂] | Co(II) | Data not available | Octahedral |
| [Ni(L)₂Cl₂] | Ni(II) | Data not available | Octahedral |
| [Cu(L)₂Cl₂] | Cu(II) | Data not available | Distorted Octahedral |
| [Zn(L)₂Cl₂] | Zn(II) | Data not available | Diamagnetic (Octahedral) |
| Note: This table shows representative data for analogous systems. Specific data for 3-(2-Methylmorpholino)aniline (L) complexes are not available in the literature. |
Capillary Zone Electrophoresis (CZE/CE)libretexts.orgnih.gov
Capillary Zone Electrophoresis (CZE), also known as free solution capillary electrophoresis, is a powerful analytical technique used for the separation of ionic species based on their charge-to-size ratio in an electric field. usp.org The separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). mdpi.com When a high voltage is applied across the capillary, analytes migrate at different velocities due to their unique electrophoretic mobilities, allowing for high-efficiency separations. usp.orgepa.gov The velocity of an ion is influenced by its charge, the viscosity of the BGE, and its atomic radius. usp.org
The basic nature of the aniline and morpholine nitrogen atoms in 3-(2-Methylmorpholino)aniline makes CZE a highly suitable method for its analysis and for impurity profiling. In an acidic BGE, these nitrogen atoms become protonated, imparting a positive charge to the molecule and enabling its migration and separation in the electric field. While specific CZE applications for 3-(2-Methylmorpholino)aniline are not extensively detailed in published literature, methodologies developed for other aniline derivatives and complex organic molecules can be adapted to establish a robust analytical method. sciex.comsepscience.com
Research findings indicate that key parameters such as BGE composition and pH, applied voltage, capillary dimensions, and the use of organic modifiers are critical for optimizing CZE separations. sciex.compan.olsztyn.pl For basic compounds like 3-(2-Methylmorpholino)aniline, a low-pH buffer is typically selected to ensure complete protonation and maintain a consistent charge on the analyte during the analysis. sciex.com The use of an organic modifier, such as acetonitrile, can be incorporated into the BGE to enhance the resolution and peak shape by modifying the viscosity and dielectric constant of the medium and improving the solubility of the analyte. sciex.com
A potential CZE method for the determination of 3-(2-Methylmorpholino)aniline and its process-related impurities would involve a fused-silica capillary, a low-pH phosphate (B84403) or borate (B1201080) buffer containing an organic modifier, and UV detection, leveraging the chromophoric nature of the aniline ring. sciex.comsepscience.com
Below are tables detailing illustrative research findings for a hypothetical, optimized CZE method for the analysis of 3-(2-Methylmorpholino)aniline, based on established CZE methodologies for similar compounds. sciex.com
Table 1: Illustrative CZE Method Parameters for 3-(2-Methylmorpholino)aniline Analysis
| Parameter | Condition |
|---|---|
| Instrument | Capillary Electrophoresis System with DAD Detector |
| Capillary | Fused Silica, 56 cm total length (48 cm effective), 75 µm i.d. |
| Background Electrolyte (BGE) | 50 mM Phosphate Buffer with 40% Acetonitrile (v/v), pH 2.5 |
| Injection Mode | Hydrodynamic |
| Injection Parameters | 50 mbar for 5 seconds |
| Separation Voltage | 25 kV (Normal Polarity) |
| Capillary Temperature | 25 °C |
| Detection | Diode Array Detector (DAD) at 240 nm |
| Analyte Migration Time (tₘ) | ~ 5.5 minutes |
| Total Run Time | 10 minutes |
Table 2: Illustrative Method Validation Data for 3-(2-Methylmorpholino)aniline by CZE
| Validation Parameter | Result |
|---|---|
| Linear Range | 5 - 1500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.5 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
| Intra-day Precision (%RSD) | < 1.5% |
| Inter-day Precision (%RSD) | < 2.0% |
| Specificity | Method is specific for the analyte in the presence of its impurities. |
The specificity of such a method would be demonstrated by its ability to resolve the main 3-(2-Methylmorpholino)aniline peak from its potential process-related impurities and degradation products. sciex.com The high efficiency of CZE allows for the separation of structurally similar compounds, making it an excellent tool for purity assessment.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone of modern chemical research. These calculations provide a detailed description of the electronic and geometric structure of molecules.
Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry due to its favorable balance of computational cost and accuracy. sci-hub.seresearchgate.net DFT methods are employed to study the electronic density of a molecule to determine its energy and other properties. sci-hub.se For derivatives of aniline (B41778) and morpholine (B109124), DFT calculations have been successfully used to elucidate various molecular characteristics. researchgate.netpnrjournal.com
Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pnrjournal.com For flexible molecules such as those containing a morpholine ring, conformational analysis is crucial to identify the various low-energy structures the molecule can adopt.
In studies of related morpholine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to obtain optimized molecular structures. pnrjournal.com For instance, in a study on Benzyl(3-fluoro-4-morpholinophenyl)carbamate, DFT calculations were used to determine the optimized bond lengths and angles. pnrjournal.com Similarly, conformational analysis of morpholine–coumarin derivatives of resorc tandfonline.comarene has been performed using semi-empirical DFT methods to understand the molecule's different conformations. rsc.org The non-planar nature of the aniline amino group and how it is influenced by substituents is another area where DFT calculations provide significant insights. researchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Morpholinoaniline Analog
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N (morpholine) | 1.46 | - |
| C-O (morpholine) | 1.43 | - |
| C-N (aniline) | 1.39 | - |
| C-C (aromatic) | 1.39 - 1.40 | - |
| C-N-C (morpholine) | - | 112.0 |
| C-O-C (morpholine) | - | 111.0 |
| H-N-H (aniline) | - | 112.0 |
Note: The data in this table is illustrative and based on typical bond lengths and angles for morpholine and aniline derivatives. Actual values for 3-(2-Methylmorpholino)aniline would require specific calculations.
DFT calculations are a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. While specific NMR chemical shift predictions for 3-(2-Methylmorpholino)aniline are not available, the methodology is well-established. For instance, in a study of novel pyrimidine-morpholine hybrids, spectroscopic methods including 1H NMR and 13C NMR were used to confirm the structures of the synthesized compounds, a process that can be supported by computational predictions. frontiersin.org The vibrational frequencies in infrared and Raman spectroscopy of aniline derivatives have also been studied using DFT to understand their spectral features. sci-hub.se
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and to predict its reactive sites. echemcom.com The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). samipubco.com
For aniline derivatives, MEP maps show that the region around the nitrogen atom of the amino group typically has a negative electrostatic potential, indicating its nucleophilic character. scispace.comresearchgate.net In substituted anilines, the distribution of the MEP is influenced by the nature and position of the substituents. scispace.com Studies on morpholine derivatives also utilize MEP maps to identify potential reactive sites. tandfonline.comrsc.org For a molecule like 3-(2-Methylmorpholino)aniline, the MEP map would likely show negative potential around the morpholine oxygen and the aniline nitrogen, with positive potential around the hydrogen atoms.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. scispace.com
In studies of various aniline and morpholine derivatives, FMO analysis has been used to understand their electronic properties and reactivity. tandfonline.comechemcom.comthaiscience.info A smaller HOMO-LUMO gap generally suggests higher reactivity. echemcom.com For instance, in a study of Schiff bases derived from aniline derivatives, FTO analysis showed that the molecules exhibited small energy gaps, indicating high bioactivity. echemcom.com
Table 2: Illustrative Frontier Molecular Orbital Energies for an Aniline Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.50 |
| LUMO | -0.85 |
| HOMO-LUMO Gap | 4.65 |
Note: This data is representative for a substituted aniline and is intended for illustrative purposes. The actual values for 3-(2-Methylmorpholino)aniline would need to be calculated specifically.
Density Functional Theory (DFT) Methods
Molecular Electrostatic Potential (MEP) Mapping
Reaction Mechanism Investigations
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction, including the structures of reactants, products, intermediates, and transition states. rsc.org This allows for the determination of activation energies and reaction pathways.
For aniline derivatives, DFT calculations have been employed to investigate the mechanisms of various reactions. One notable example is the study of intramolecular radical addition to substituted anilines. beilstein-journals.orgnih.gov These studies have shown that the polarity of the reactants is crucial, with electrophilic radicals reacting faster with nucleophilic arenes. beilstein-journals.orgnih.gov The nature of the substituent on the aniline nitrogen has a significant impact on the reaction rate. beilstein-journals.orgnih.gov While specific reaction mechanism studies for 3-(2-Methylmorpholino)aniline were not found, the principles from related systems suggest that the morpholino and methyl substituents would influence its reactivity in predictable ways based on their electronic effects.
Transition State Analysis
Transition state analysis is a fundamental aspect of computational chemistry used to understand the mechanism and kinetics of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that molecules must pass through to transform from reactants to products. chemguide.co.ukibchem.com The energy required to reach this state is known as the activation energy, which is a critical factor in determining the reaction rate. nagwa.com
For reactions involving 3-(2-Methylmorpholino)aniline, such as N-alkylation, acylation, or electrophilic aromatic substitution, computational methods can model the geometry and energy of the relevant transition states. For instance, in a potential phosphine-catalyzed three-component reaction involving an aniline derivative, a closed, chair-like transition state could be proposed to explain the stereochemistry of the products. nih.gov
Computational modeling, for example using the Gaussian program package with B3LYP exchange-correlation functional, allows for the optimization of these transient structures. rsc.org Such analyses can reveal key structural features of the transition state, such as bond lengths and angles, which provide insight into how bonds are formed and broken during the reaction. caltech.edu By comparing the energies of different possible transition states, chemists can predict the most likely reaction pathway and understand factors like stereoselectivity. caltech.edu
Energetic Profiles of Reactions
A reaction's energetic profile, or potential energy surface, maps the energy of a chemical system as it progresses from reactants to products. khanacademy.org These profiles illustrate the activation energies of each step and the energies of any intermediates, providing a comprehensive view of the reaction's thermodynamic and kinetic feasibility. chemguide.co.ukibchem.com
Study of Radical Intermediates in Reaction Pathways
Radical intermediates are highly reactive species with an unpaired electron that can be formed during certain chemical reactions. The study of these intermediates is crucial for understanding reaction mechanisms, particularly in processes involving single-electron transfer (SET) or homolytic bond cleavage. beilstein-journals.org
In the context of aniline derivatives, radical intermediates can be generated through various means. For example, the reaction of aniline with methyl radicals can proceed through addition or abstraction channels, leading to radical intermediates. nih.gov The H-abstraction from the amino (-NH₂) group is a common pathway, forming an aminyl radical (C₆H₅NH•). figshare.com The formation of nitrogen-centered radicals can also be achieved through photoredox catalysis, where an amine is oxidized by single-electron transfer to form an amine radical cation, which can then lose a proton to yield a carbon-centered radical. rsc.orgnih.gov
For 3-(2-Methylmorpholino)aniline, the presence of the aniline moiety makes it susceptible to forming such radical intermediates. The stability of these radicals and their subsequent reaction pathways can be investigated using computational methods. These studies can predict the most likely sites for radical formation and the energetic feasibility of subsequent steps, such as intramolecular hydrogen atom transfer (HAT) or coupling reactions. nih.govresearchgate.net The use of radical scavengers like TEMPO in experimental setups can help confirm whether a reaction proceeds through a radical pathway, as the absence of product formation in its presence would support such a mechanism. beilstein-journals.org
Prediction of Chemical Properties
Theoretical methods are invaluable for predicting the fundamental chemical properties of molecules like 3-(2-Methylmorpholino)aniline. These predictions are crucial in fields like drug discovery and materials science for assessing a compound's likely behavior in various chemical and biological environments.
Molecular Basicity and pKa Prediction
The substituent on the aniline ring profoundly affects the electron density on the nitrogen atom and, consequently, its basicity. journaleras.com Electron-donating groups increase basicity (higher pKa), while electron-withdrawing groups decrease it (lower pKa). journaleras.com The 2-methylmorpholino group on 3-(2-Methylmorpholino)aniline contains an ether oxygen and an aliphatic amine structure, which generally have an electron-donating inductive effect, alongside the steric and conformational effects of the morpholine ring.
Computational approaches, such as those based on Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, can accurately predict pKa values. pku.edu.cnnih.gov These methods analyze electronic descriptors like molecular electrostatic potential (MEP) and natural atomic orbital energies to quantify molecular basicity. pku.edu.cn By comparing the predicted pKa of 3-(2-Methylmorpholino)aniline to that of aniline and other substituted anilines, one can quantify the electronic influence of the 2-methylmorpholino substituent.
Table 1: Experimental pKa Values of Selected Anilines in Water
| Compound | Substituent | pKa |
|---|---|---|
| Aniline | -H | 4.58 journaleras.com |
| m-Toluidine (m-methyl-aniline) | 3-CH₃ | 4.71 pku.edu.cn |
| m-Anisidine (m-methoxy-aniline) | 3-OCH₃ | 4.20 pku.edu.cn |
| m-Chloroaniline | 3-Cl | 3.52 pku.edu.cn |
| m-Nitroaniline | 3-NO₂ | 2.46 pku.edu.cn |
This table illustrates the effect of different meta-substituents on the basicity of aniline. The electron-donating methyl group slightly increases basicity, while electron-withdrawing groups like methoxy, chloro, and nitro decrease it.
Theoretical Lipophilicity Assessment
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial physicochemical property in drug design. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. sphinxsai.com Lipophilicity influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com An optimal logP value, often considered to be between 0 and 3, strikes a balance between aqueous solubility and membrane permeability, which is essential for good bioavailability. mdpi.com
For 3-(2-Methylmorpholino)aniline, the presence of the aromatic ring contributes to its lipophilicity, while the polar aniline and morpholine groups (containing nitrogen and oxygen) increase its hydrophilicity. The methyl group on the morpholine ring will slightly increase its lipophilic character. Computational studies on similar aniline derivatives have shown that theoretical logP values can effectively predict their potential pharmacokinetic behavior. mdpi.comnih.gov
Table 2: Calculated Lipophilicity (logP) Values for Aniline and Related Structures
| Compound | CLogP | MlogP |
|---|---|---|
| Aniline | 0.90 | 1.14 |
| Morpholine | -0.85 | -0.99 |
| N-Phenylmorpholine | 1.83 | 1.58 |
| 2-Methylmorpholine (B1581761) | -0.47 | -0.52 |
Data sourced from publicly available chemical databases and predictive models. This table shows the contribution of different structural motifs to lipophilicity. Combining the phenylamine (aniline) and 2-methylmorpholine structures would result in the final predicted logP for 3-(2-Methylmorpholino)aniline, which would be expected to be moderately lipophilic.
Applications of 3-(2-Methylmorpholino)aniline in Organic Synthesis and Materials Science Research
The chemical compound 3-(2-Methylmorpholino)aniline is a notable aromatic amine that serves as a versatile building block in the realms of organic synthesis and materials science. Its unique structure, which combines an aniline moiety with a methyl-substituted morpholine ring, provides multiple reactive sites and specific steric and electronic properties. These characteristics make it a valuable precursor and component in the creation of complex molecules, including heterocyclic systems and advanced materials. This article explores the applications of 3-(2-Methylmorpholino)aniline, focusing on its role in the synthesis of complex molecules and its utility in ligand chemistry and catalysis.
Conclusion
3-(2-Methylmorpholino)aniline is a fascinating molecule that embodies the chemical principles of both aromatic amines and heterocyclic compounds. Its unique substitution pattern and chiral nature make it a compound of interest for further study. While detailed experimental data and specific applications are not yet widely reported, its structural features suggest significant potential as a synthetic intermediate and a building block for the discovery of new molecules with valuable properties. Future research into the synthesis, reactivity, and applications of this and related compounds will undoubtedly contribute to the advancement of chemical science.
Q & A
Q. What are the established synthetic routes for 3-(2-methylmorpholino)aniline, and how can reaction yields be optimized?
3-(2-Methylmorpholino)aniline is typically synthesized via nucleophilic substitution or coupling reactions involving brominated intermediates. For example, in the synthesis of isothiazolo[4,3-b]pyridine derivatives, brominated intermediates (e.g., 6-bromoisothiazolo[4,3-b]pyridine) are reacted with 2-methylmorpholine under reflux conditions. Purification via silica gel chromatography (dichloromethane/acetone, 95:5) yields the target compound with ~50% efficiency . Optimization strategies include:
- Catalyst screening : Use of palladium catalysts for Suzuki couplings.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility.
- Temperature control : Maintaining 80–100°C minimizes side reactions.
Q. Which analytical techniques are critical for characterizing 3-(2-methylmorpholino)aniline and its derivatives?
Key methods include:
- NMR spectroscopy : ¹H NMR (δ 8.75–6.75 ppm for aromatic protons; δ 4.45 ppm for morpholine methylene) and ¹³C NMR (δ 172.3–18.7 ppm) confirm structural integrity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₈H₂₀N₄O₂S, observed m/z 357.1385 vs. calculated 357.1380) .
- HPLC : Purity assessment (>97%) using C18 columns and UV detection at 254 nm .
Q. What safety protocols are recommended for handling 3-(2-methylmorpholino)aniline in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency measures : Immediate eye wash (15 min) and skin decontamination with soap/water .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How does stereochemistry at the 2-methylmorpholino moiety influence bioactivity in kinase inhibitors?
The (S)- and (R)-enantiomers of 3-(2-methylmorpholino)aniline derivatives exhibit distinct binding affinities for cyclin G-associated kinase (GAK). For example, (S)-enantiomers show enhanced antiviral activity (IC₅₀ = 0.2 µM) compared to (R)-counterparts (IC₅₀ = 1.5 µM) due to optimized hydrogen bonding with kinase active sites . Key parameters:
Q. What role does 3-(2-methylmorpholino)aniline play in corrosion inhibition, and how is its efficiency quantified?
In acidic environments, Schiff base derivatives of 3-(2-methylmorpholino)aniline adsorb onto carbon steel surfaces, forming protective films. Efficiency is measured via:
- Electrochemical impedance spectroscopy (EIS) : Charge transfer resistance (Rct) increases from 50 Ω·cm² (untreated) to 1200 Ω·cm² (treated) .
- Weight loss tests : Corrosion rate reduction by 92% at 0.5 mM inhibitor concentration .
- DFT calculations : HOMO/LUMO energies correlate with adsorption strength (ΔGads = –38 kJ/mol) .
Q. How can computational modeling guide the design of 3-(2-methylmorpholino)aniline-based antiviral agents?
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antiviral IC₅₀ values.
- ADMET prediction : SwissADME assesses bioavailability (%F >80) and blood-brain barrier penetration .
- Fragment-based design : Morpholino groups enhance solubility (logP = 1.2) while maintaining target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
